molecular formula C13H23NO B3044698 4-(Bicyclo[3.3.1]nonan-2-yl)morpholine CAS No. 10036-07-4

4-(Bicyclo[3.3.1]nonan-2-yl)morpholine

Cat. No.: B3044698
CAS No.: 10036-07-4
M. Wt: 209.33 g/mol
InChI Key: SIMHYFXRHABFAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Bicyclo[3.3.1]nonan-2-yl)morpholine is a bicyclic compound featuring a morpholine ring attached to the bicyclo[3.3.1]nonane framework. This structure combines the rigidity of the bicyclic system with the hydrogen-bonding capacity of morpholine, making it a candidate for drug discovery. Its bicyclo[3.3.1]nonane core is prevalent in natural products and synthetic analogs with anticancer, antifungal, and anti-inflammatory activities . The morpholine substituent influences conformational dynamics and intermolecular interactions, as seen in crystallographic studies .

Properties

CAS No.

10036-07-4

Molecular Formula

C13H23NO

Molecular Weight

209.33 g/mol

IUPAC Name

4-(2-bicyclo[3.3.1]nonanyl)morpholine

InChI

InChI=1S/C13H23NO/c1-2-11-4-5-13(12(3-1)10-11)14-6-8-15-9-7-14/h11-13H,1-10H2

InChI Key

SIMHYFXRHABFAU-UHFFFAOYSA-N

SMILES

C1CC2CCC(C(C1)C2)N3CCOCC3

Canonical SMILES

C1CC2CCC(C(C1)C2)N3CCOCC3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight LogP Lipinski Violations Key Pharmacokinetic Traits
4-(Bicyclo[3.3.1]nonan-2-yl)morpholine ~251 g/mol* ~2.5* Likely 0 Moderate permeability (predicted)
9,9-Dimethoxybicyclo[3.3.1]nonane-2,4-dione 254 g/mol 1.8 0 Corneal-permeable; high druggability
Bicyclo[3.3.1]nonenols ~180–220 g/mol 2.0–3.5 0 Variable oral bioavailability
Sorbitol derivatives (e.g., D-Glucitol) 182 g/mol −1.7 1 (MW > 500) Poor membrane permeability; ocular irritation

*Estimated based on structural analogs.

  • Lipinski’s Rule Violations: Unlike sorbitol derivatives (e.g., D-Glucitol) or phthalates in CFEA extracts, this compound adheres to Lipinski’s criteria (molecular weight < 500, LogP < 5), enhancing its druglikeness .

Key Research Findings

  • Methoxy groups enhance potency, but morpholine’s role in target selectivity remains understudied .
  • Antifungal and Anti-inflammatory Action : The 9,9-dimethoxy-diketone derivative outperforms morpholine-containing analogs in binding fungal enzymes (e.g., −5.19 kcal/mol vs. −4.7 kcal/mol for glucanase), suggesting diketones improve affinity. However, morpholine derivatives may excel in human protein interactions due to hydrogen-bonding .
  • Toxicity Profile: CFEA compounds like bis(2-ethylhexyl) phthalate exhibit mutagenic risks, but this compound’s adherence to Lipinski’s rules and lack of flagged toxicophores position it as a safer candidate .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.